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Compound of Interest

Compound Name: 1-Bromoprop-1-en-2-ylbenzene

CAS No.: 3360-53-0

Cat. No.: B2502874

Get Quote

Introduction & Strategic Utility
1-Bromoprop-1-en-2-ylbenzene (also known as

-methyl-

-bromostyrene or 1-bromo-2-phenylpropene, CAS: 3360-53-0) is a highly versatile vinyl halide
building block[1]. It features a uniquely substituted alkene core where the

-carbon bears both a phenyl and a methyl group, while the

-carbon is functionalized with a bromine atom. This structural motif makes it an exceptional
electrophile for transition-metal-catalyzed cross-coupling reactions (such as Suzuki and Heck
couplings) and halogen-metal exchange protocols[2].

The strategic utility of this molecule lies in its ability to enable the synthesis of sterically

congested trisubstituted alkenes, conjugated dienes, and complex pharmaceutical

intermediates[3].
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Mechanistic Causality
The selection of 1-Bromoprop-1-en-2-ylbenzene for complex scaffold synthesis is driven by

specific mechanistic advantages:

Oxidative Addition Dynamics: The

bond is highly activated toward oxidative addition by low-valent transition metals like

and

. The adjacent phenyl ring provides resonance stabilization to the intermediate metal-vinyl
species, lowering the activation energy barrier for the catalytic cycle[4].

Steric Shielding: The

-methyl group introduces controlled steric hindrance, which can dictate the regioselectivity
and stereoselectivity of subsequent migratory insertions and prevent unwanted side
reactions like double-bond isomerization[3].

Umpolung via Halogen-Metal Exchange: The bromine atom can be rapidly exchanged using

organolithium reagents to generate a nucleophilic vinyl lithium species. This polarity reversal

allows the molecule to trap various electrophiles, creating new functionalized building blocks

such as diamines via sulfamide-transfer[5].

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b2502874/docs?utm_src=pdf-body#application-note-constructing-complex-molecular-architectures-using-1-bromoprop-1-en-2-ylbenzene
https://pubs.acs.org/doi/10.1021/ja047095f
https://mediatum.ub.tum.de/doc/1576846/1576846.pdf
https://application.wiley-vch.de/contents/jc_2002/2007/z702160_s.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2502874?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Bromoprop-1-en-2-ylbenzene
(Vinyl Halide Core)

Suzuki-Miyaura
Cross-Coupling

 Pd(0), Base
Aryl-B(OH)2

Heck Reaction
(Olefin Insertion)

 Pd(0), Base
Acrylates

Halogen-Metal
Exchange (t-BuLi)

 -78°C, THF
Electrophile (E+)

Trisubstituted Alkenes
(Diarylpropenes)

Conjugated Dienes
(Styrenyl Derivatives)

Vinyl Boronates / Silanes
(Umpolung Products)

Click to download full resolution via product page

Figure 1. Divergent synthetic pathways of 1-Bromoprop-1-en-2-ylbenzene.

Quantitative Data: Cross-Coupling Efficiencies
The following table summarizes the expected efficiencies of 1-Bromoprop-1-en-2-ylbenzene
across various transformation paradigms, synthesized from empirical literature data[3][5].
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Transformatio
n

Reagents /
Catalyst
System

Temperature /
Solvent

Target
Architecture

Avg. Yield

Suzuki-Miyaura

Coupling

Arylboronic

acids,

Pd(PPh₃)₄,

K₂CO₃

80°C /

Toluene:H₂O

1,2-

Diarylpropenes
85–95%

Heck Cross-

Coupling

Acrylates,

Pd(OAc)₂, P(o-

tolyl)₃, Et₃N

100°C / DMF
Conjugated

Dienes
75–88%

Halogen-Metal

Exchange

t-BuLi, Lithiated

Nitriles

-78°C to RT /

THF

Functionalized

Amines
>90%

Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling
Objective: Synthesize sterically hindered 1,2-diarylpropenes. Causality in Design: A

Toluene/water biphasic system is chosen because the water dissolves the inorganic base (

), which is required to activate the boronic acid via quaternization (forming a highly reactive
boronate complex). Strict degassing is critical as the active

species is highly sensitive to oxidation by atmospheric

[3].

Step-by-Step Methodology:

Preparation: In an oven-dried Schlenk flask, add 1-Bromoprop-1-en-2-ylbenzene (1.0

equiv, 1.0 mmol) and the corresponding arylboronic acid (1.2 equiv, 1.2 mmol).

Catalyst & Base: Add

(0.05 equiv, 5 mol%) and
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(2.0 equiv, 2.0 mmol).

Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL). Subject the

mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

Reaction: Heat the mixture to 80°C under a positive pressure of Argon for 12 hours.

Self-Validation (In-Process): Monitor conversion via GC-MS. The disappearance of the 1-
Bromoprop-1-en-2-ylbenzene peak (m/z 196/198) and the emergence of the product mass

confirm reaction completion before quenching.

Quench & Extraction: Cool to room temperature. Add 10 mL of water and extract with Ethyl

Acetate (

mL). Combine the organic layers and dry over anhydrous

.

Purification: Concentrate under reduced pressure and purify via flash column

chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure trisubstituted

alkene.

Protocol B: Halogen-Metal Exchange and Electrophile
Trapping
Objective: Generate 2-phenylprop-1-en-1-yllithium for nucleophilic addition to lithiated nitriles or

other electrophiles[5]. Causality in Design:

-BuLi (2.1 equiv) is strictly required over

-BuLi. The first equivalent facilitates the halogen-metal exchange, while the second equivalent
immediately deprotonates the generated

-butyl bromide to form isobutylene and isobutane. This prevents the newly formed vinyl lithium
from acting as a nucleophile against the alkyl bromide byproduct. A temperature of -78°C is
mandatory to prevent the degradation of the highly reactive vinyl lithium intermediate.

Step-by-Step Methodology:
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Preparation: Dissolve 1-Bromoprop-1-en-2-ylbenzene (1.0 mmol) in anhydrous THF (5 mL)

in a flame-dried Schlenk flask under Argon.

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

Lithiation: Add

-BuLi (2.1 equiv, 1.7 M in pentane) dropwise over 5 minutes. Stir at -78°C for 30 minutes to
ensure complete halogen-metal exchange.

Self-Validation (In-Process): Quench a 0.1 mL aliquot with

and analyze via

-NMR. >95% deuterium incorporation at the vinylic position validates the successful
formation of the organolithium intermediate prior to adding the main electrophile.

Electrophile Addition: Slowly add the desired electrophile (1.2 equiv) neat or dissolved in 2

mL of anhydrous THF.

Warming & Quench: Allow the reaction to slowly warm to room temperature over 2 hours.

Quench with saturated aqueous

(5 mL).

Workup: Extract with Diethyl Ether (

mL), dry over

, and purify via flash chromatography.
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Figure 2. Self-validating experimental workflow for cross-coupling protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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